4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
“4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine” is a chemical compound with the molecular formula C12H9ClN4 . It is manufactured by MATRIX SCIENTIFIC .
Synthesis Analysis
The synthesis of “this compound” involves the addition of concentrated HCl to a solution of 6-chloro-5-(2-methoxyvinyl)pyrimidin-4-ylamine in THF, followed by refluxing the reaction mixture for 7.5 hours .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolo[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring . The molecule also contains a phenyl group and a chlorine atom .Scientific Research Applications
Nonlinear Optical (NLO) Properties and Pharmaceutical Significance
4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine derivatives are notable for their significant applications in medicine and nonlinear optics (NLO). A study focused on thiopyrimidine derivatives demonstrated that these compounds exhibit considerable NLO character, particularly useful for optoelectronic high-technology applications. The research utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze the structural parameters, natural bonding orbital analysis, and photophysical properties of phenyl pyrimidine derivatives. These findings underscore the potential of such derivatives in advancing NLO applications and their importance in medicinal chemistry (Hussain et al., 2020).
Synthetic Strategies and Chemical Transformations
Research on the triarylation of pyrrolopyrimidines highlights innovative synthetic strategies involving microwave-promoted cross-coupling reactions. This method facilitated the preparation of new pyrrolo[2,3-d]pyrimidines with aryl groups at specific positions, showcasing the versatility of 4-chloro-6-phenylpyrrolo[2,3-d]pyrimidine derivatives in chemical synthesis. The study compared different arylation routes, showcasing the adaptability of these compounds to various synthetic modifications, thus indicating their broad utility in chemical research (Prieur, Pujol, & Guillaumet, 2015).
Antimicrobial and Antiproliferative Potential
Another significant area of application for this compound derivatives is their antimicrobial and antiproliferative potential. A novel synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity revealed that these compounds exhibit promising antimicrobial properties. Such studies are crucial in the search for new therapeutic agents against resistant microbial strains, highlighting the pharmaceutical relevance of pyrrolopyrimidine derivatives (Rostamizadeh et al., 2013).
Future Directions
Properties
IUPAC Name |
4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-12-11-10(14-7-15-12)6-9(16-11)8-4-2-1-3-5-8/h1-7,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQVKUWGTSOSDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722857 | |
Record name | 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875340-50-4 | |
Record name | 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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